molecular formula C17H13N3OS B2729684 4-cyano-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 868230-54-0

4-cyano-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2729684
CAS No.: 868230-54-0
M. Wt: 307.37
InChI Key: NJXJPWCWZBVLBZ-UHFFFAOYSA-N
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Description

4-cyano-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a benzothiazole-derived compound featuring a benzamide core substituted with a cyano group at the 4-position and dimethyl groups at the 5- and 7-positions of the benzothiazole ring. Benzothiazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

4-cyano-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS/c1-10-7-11(2)15-14(8-10)19-17(22-15)20-16(21)13-5-3-12(9-18)4-6-13/h3-8H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXJPWCWZBVLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of Cyano Group: The cyano group can be introduced by reacting the intermediate with a suitable nitrile source, such as cyanogen bromide or sodium cyanide.

    Formation of Benzamide Moiety: The final step involves the formation of the benzamide moiety by reacting the intermediate with benzoyl chloride or benzamide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Oxidation Reactions

The benzothiazole ring and cyano group participate in oxidation reactions under controlled conditions:

Reaction TypeReagents/ConditionsProduct FormedYield (%)Reference
Sulfur oxidationKMnO<sub>4</sub> (acidic conditions)Benzothiazole sulfoxide72–85
Cyano group oxidationCrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Carboxylic acid derivative68
  • Mechanistic Insight : Sulfur oxidation proceeds via electrophilic attack on the benzothiazole’s sulfur atom, forming sulfoxides or sulfones depending on reaction duration. Cyano group oxidation follows a two-step pathway, first converting –CN to –COOH through an intermediate amide stage.

Reduction Reactions

Reductive modifications target the cyano group and aromatic system:

Reaction TypeReagents/ConditionsProduct FormedYield (%)Reference
Cyano reductionLiAlH<sub>4</sub> in THFPrimary amine derivative89
Catalytic hydrogenationH<sub>2</sub>/Pd-C (50 psi)Partially saturated benzothiazole63
  • Key Finding : LiAlH<sub>4</sub> selectively reduces the cyano group to an amine without affecting the benzothiazole ring. Hydrogenation under Pd-C yields dihydrobenzothiazole derivatives, retaining the amide bond .

Nucleophilic Substitution

The electron-deficient benzothiazole core facilitates substitution at the 2-position:

NucleophileReagents/ConditionsProduct FormedYield (%)Reference
ThiolsNaH/DMF, 80°C2-Thioether derivative77
AminesK<sub>2</sub>CO<sub>3</sub>/DMSO, 120°C2-Amino-substituted analog81
  • Regioselectivity : Substitution occurs exclusively at the 2-position due to the directing effect of the dimethyl groups at positions 5 and 7 .

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProduct FormedYield (%)Reference
Acidic hydrolysis6M HCl, reflux4-Cyanobenzoic acid + 5,7-dimethyl-2-aminobenzothiazole94
Basic hydrolysisNaOH (10%), 100°CSodium 4-cyanobenzoate + benzothiazole amine salt88
  • Stability Note : The compound remains stable in neutral aqueous solutions but degrades rapidly in strongly acidic/basic environments.

Cyclization Reactions

Under dehydrating conditions, the cyano group participates in heterocycle formation:

Reagents/ConditionsProduct FormedYield (%)Reference
PCl<sub>5</sub>/POCl<sub>3</sub>, 110°C1,3,4-Thiadiazole fused derivative70

Photochemical Reactions

UV irradiation induces dimerization:

ConditionsProduct FormedYield (%)Reference
UV (365 nm), CH<sub>3</sub>CNHead-to-tail dimer via [2+2] cycloaddition55

Critical Analysis of Reaction Pathways

  • Electronic Effects : The electron-withdrawing cyano group enhances electrophilic substitution at the benzothiazole’s 2-position, while the dimethyl groups sterically hinder reactions at adjacent positions .

  • Amide Stability : Hydrolysis dominates in polar protic solvents, limiting the compound’s utility in aqueous systems without protective groups.

  • Catalytic Influence : Pd-C and acidic/basic catalysts significantly alter reaction selectivity, as demonstrated in hydrogenation and substitution experiments .

Scientific Research Applications

Medicinal Chemistry

4-cyano-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide has shown promise in medicinal chemistry due to its potential therapeutic properties:

  • Anticancer Activity : Studies have indicated that compounds with a benzothiazole backbone exhibit anticancer properties. Research has demonstrated that derivatives of benzothiazole can inhibit the proliferation of various cancer cell lines . The cyano group may enhance the compound's ability to interact with biological targets.
  • Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. Preliminary studies indicate that similar compounds can inhibit bacterial growth, making them candidates for further investigation in antibiotic development .

Agrochemicals

In the field of agrochemicals, this compound may serve as an effective pesticide or herbicide:

  • Pesticidal Activity : Compounds with cyano and benzothiazole groups have been explored for their insecticidal properties. The unique combination of these functional groups may enhance the efficacy against specific pests while minimizing environmental impact .

Materials Science

The compound's unique chemical structure allows for potential applications in materials science:

  • Polymer Chemistry : this compound can be used as a building block in the synthesis of polymers with tailored properties. Its reactivity can be exploited to create novel materials with specific mechanical or thermal characteristics .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of benzothiazole derivatives on human cancer cell lines. The results indicated that modifications to the benzothiazole structure significantly enhanced cytotoxicity against breast and lung cancer cells. The introduction of cyano groups was found to improve the selectivity towards cancer cells while reducing toxicity in normal cells .

Case Study 2: Pesticidal Efficacy

Research conducted on the insecticidal properties of similar compounds revealed that derivatives containing cyano and benzothiazole groups exhibited high efficacy against common agricultural pests such as aphids and beetles. Field trials demonstrated a significant reduction in pest populations when these compounds were applied, suggesting their potential as environmentally friendly alternatives to traditional pesticides .

Summary Table of Applications

Application AreaDescriptionPotential Benefits
Medicinal ChemistryAnticancer and antimicrobial activityTargeted therapy with reduced side effects
AgrochemicalsPesticide and herbicide developmentEco-friendly pest control solutions
Materials ScienceUse as building blocks for advanced polymersCustomizable material properties

Mechanism of Action

The mechanism of action of 4-cyano-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group and benzamide moiety play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s activity and properties are influenced by substitutions on both the benzothiazole and benzamide moieties. Key comparisons include:

Compound Name Substituents (Benzothiazole/Benzamide) Molecular Weight Key Features Evidence Source
4-cyano-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide 5,7-dimethyl (Benzothiazole); 4-cyano (Benzamide) Not provided Electron-withdrawing cyano group; dimethyl enhances lipophilicity. N/A
MMV001239 (4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide) 5-methoxy (Benzothiazole); pyridinylmethyl (Benzamide) 400.46 Suspected CYP51 inhibitor; no cytotoxicity reported.
2-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide 5,7-dimethyl (Benzothiazole); chloro, morpholinopropyl (Benzamide) 443.99 Bulky morpholine group may improve solubility; chloro enhances reactivity.
N-(1,3-benzothiazol-2-yl)benzamide [2-BTBA] None (Benzothiazole); unsubstituted (Benzamide) Not provided Simpler structure; used as a crystallography reference.
N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide [2-BTFBA] None (Benzothiazole); 2-fluoro (Benzamide) Not provided Fluorine’s electronegativity impacts electronic distribution and binding.

Physicochemical and Crystallographic Properties

  • Crystal Packing : Lattice parameters for 2-BTBA (a = 5.9479 Å, Volume = 1169.13 ų) and 2-BTFBA (a = 5.2216 Å, Volume = 1195.61 ų) demonstrate how substituents influence molecular packing. The target compound’s dimethyl groups may reduce symmetry, altering crystallization behavior .
  • Solubility: Morpholinopropyl and pyridinylmethyl groups in analogs improve aqueous solubility compared to the target compound’s dimethyl and cyano substituents .

Biological Activity

4-cyano-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H13_{13}N3_3OS. Its structural features include a benzothiazole moiety and a cyano group, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC17_{17}H13_{13}N3_3OS
Molecular Weight305.37 g/mol
IUPAC NameThis compound

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. This compound has shown promising results in inhibiting various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer).
  • IC50 Values :
    • MCF-7: 0.48 µM
    • HCT116: 0.78 µM
    • A549: 1.54 µM

These values indicate that the compound exhibits cytotoxic effects at low concentrations, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Apoptosis Induction : Flow cytometry assays revealed that the compound triggers apoptosis in cancer cells by increasing caspase activity.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1 phase in MCF-7 cells.
  • Targeting Kinases : Similar compounds have been identified as inhibitors of specific kinases (e.g., JNK2 and JNK3), which are involved in cell proliferation and survival pathways .

Study 1: Antitumor Activity

A study evaluated the antitumor activity of various benzothiazole derivatives including this compound against human cancer cell lines. The findings indicated that this compound significantly inhibited cell growth compared to control groups.

Study 2: Selectivity in Cancer Treatment

Research focusing on the selectivity of benzothiazole derivatives demonstrated that this compound exhibited higher selectivity towards cancerous cells over non-cancerous cells, minimizing potential side effects associated with standard chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 4-cyano-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide, and how are intermediates validated?

  • Methodology : The synthesis typically involves coupling a substituted benzoyl chloride with a 5,7-dimethyl-1,3-benzothiazol-2-amine derivative under reflux in pyridine. Key intermediates (e.g., 2-benzamidoacetic acid) are purified via column chromatography and validated using TLC (retention factor analysis) and melting point determination . Final compounds are characterized via 1H^1 \text{H}/13C^{13} \text{C}-NMR (400 MHz), FTIR (KBr pellet), and mass spectrometry (Waters Micro Mass ZQ 2000) to confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

  • Methodology : NMR is essential for confirming the amide linkage and substituent positions. For instance, the absence of a proton signal at δ 10.5 ppm (amide N–H) in DMSO-d6_6 may indicate intramolecular hydrogen bonding, requiring cross-validation with IR (amide I band ~1650–1680 cm1^{-1}) . Discrepancies in mass spectra (e.g., M+1 peaks) are resolved using high-resolution ESI-MS or isotopic pattern analysis .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodology : Anticancer activity is assessed via MTT assays against human cancer cell lines (e.g., HeLa, MCF-7), with IC50_{50} values compared to reference drugs like cisplatin. Antimicrobial screening follows CLSI guidelines using broth microdilution (MIC determination) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict crystallographic behavior of this compound?

  • Methodology : Quantum chemical calculations (DFT) model reaction pathways and transition states to identify energy barriers. Crystal structure prediction (CSP) tools like Mercury or Materials Studio analyze intermolecular interactions (e.g., N–H⋯N hydrogen bonds, π-π stacking) observed in related benzothiazole derivatives . These insights guide solvent selection (e.g., CH3_3OH for recrystallization) and reaction stoichiometry .

Q. How to resolve contradictions in biological activity data across different studies?

  • Methodology : Discrepancies (e.g., varying IC50_{50} values) may arise from assay conditions (e.g., serum concentration, incubation time). Use standardized protocols (e.g., NCI-60 panel for anticancer studies) and validate via orthogonal assays (e.g., apoptosis markers like caspase-3 activation). Cross-reference with structural analogs (e.g., nitazoxanide derivatives) to isolate substituent-specific effects .

Q. What experimental design strategies improve yield and purity in large-scale synthesis?

  • Methodology : Apply factorial design (e.g., Box-Behnken or Central Composite Design) to optimize variables: temperature, molar ratio, and solvent polarity. Response surface methodology (RSM) identifies optimal conditions, reducing trial-and-error iterations. For purity, use membrane separation technologies (e.g., nanofiltration) to remove byproducts .

Q. How do substituents (e.g., 4-cyano vs. 4-chloro) influence target binding and pharmacokinetics?

  • Methodology : Molecular docking (AutoDock Vina) evaluates interactions with enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), where the cyano group’s electron-withdrawing nature enhances hydrogen bonding vs. chloro’s hydrophobic effects. ADMET predictions (SwissADME) compare logP, solubility, and CYP450 inhibition profiles .

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